![molecular formula C14H18F3N3O2 B5560487 (1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560487.png)
(1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to (1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol often involves complex processes aimed at achieving specific molecular configurations for desired properties. Similar compounds have been synthesized for their potent antibacterial activity, involving specific configurations at key molecular sites (Odagiri et al., 2013). These syntheses are tailored to target certain pathogens and are designed to improve efficacy and reduce toxicity.
Molecular Structure Analysis
The molecular structure of such compounds is critical to their function and effectiveness. Studies on related compounds have shown significant chemical and structural differences that are key to their function (Zanatta et al., 2008). NMR and X-ray crystallography are often used to elucidate these structures, providing insights into their molecular behavior.
Chemical Reactions and Properties
Compounds with similar structures to (1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol have been shown to exhibit various chemical reactions and properties, including antimicrobial activities (Alam et al., 2016). These properties are often determined by specific functional groups and molecular structures.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. Research on analogous compounds has highlighted the importance of these properties in determining their suitability for different applications (Filichev & Pedersen, 2001).
Chemical Properties Analysis
The chemical properties, including reactivity, pharmacological activity, and interaction with biological systems, are crucial for the potential use of these compounds in various fields. Studies have explored these properties in depth to understand and optimize their potential applications (Echalier et al., 2008).
科学的研究の応用
Antibacterial Activity
Novel compounds with structures related to the one have been designed, synthesized, and evaluated for their antibacterial activity against respiratory pathogens. These compounds have shown potent in vitro antibacterial activity against a range of pathogens, including gram-positive and gram-negative bacteria, as well as atypical strains and multidrug-resistant bacteria. Their efficacy in vivo against experimental murine pneumonia models indicates their potential as therapeutic agents for respiratory tract infections (Odagiri et al., 2013).
Synthesis of Bis-Spiropyrrolidines
Research into enantiodivergent synthesis has yielded bis-spiropyrrolidines through sequential interrupted and completed (3 + 2) cycloadditions. This synthesis pathway highlights the versatility of related compounds in creating densely substituted homochiral compounds, which have significant potential in medicinal chemistry due to their rigid structures (Conde et al., 2015).
Antiviral Agents
Some derivatives have been studied for their role as potent noncompetitive allosteric antagonists of the CCR5 receptor, showing significant antiviral effects against HIV-1. This research demonstrates the potential of related compounds in developing new therapies for HIV, leveraging their ability to block CCR5 receptor-mediated viral entry (Watson et al., 2005).
Novel Heterocyclic Compounds
The exploration of synthetic pathways has led to the creation of novel heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science. These compounds are synthesized through reactions involving related structures, highlighting their utility as precursors in organic synthesis (Koza et al., 2009).
Analgesic and Gastrointestinal Effects
Research on biased mu opioid receptor agonists, such as TRV130 (oliceridine), which shares structural similarities with the compound , has shown that these agents can produce therapeutic analgesic effects with reduced adverse effects. This indicates the potential for developing new pain management therapies with improved safety profiles (Altarifi et al., 2017).
特性
IUPAC Name |
(1R,3S)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2/c1-22-11-8-10(21)13(11)3-6-20(7-4-13)12-18-5-2-9(19-12)14(15,16)17/h2,5,10-11,21H,3-4,6-8H2,1H3/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLVRULUSQRQQS-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C12CCN(CC2)C3=NC=CC(=N3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](C12CCN(CC2)C3=NC=CC(=N3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。